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molecular formula C7H9N3O4 B008589 Ethyl 1-methyl-4-nitroimidazole-2-carboxylate CAS No. 109012-23-9

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate

Cat. No. B008589
M. Wt: 199.16 g/mol
InChI Key: QGTGFMLXIBQONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07919489B2

Procedure details

0.50 g (2.5 mmol) of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate are dissolved in 7.5 ml of ethanol, 0.13 g (0.13 mmol) of palladium-on-carbon (10%) are added and the mixture is hydrogenated at 3 bar for 12 h. The reaction solution is then filtered through kieselguhr and the filtrate is concentrated. The residue is dried in vacuo and reacted further without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-])=O)[N:4]=[C:3]1[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C(O)C.[Pd]>[NH2:7][C:5]1[N:4]=[C:3]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:2]([CH3:1])[CH:6]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CN1C(=NC(=C1)[N+](=O)[O-])C(=O)OCC
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.13 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution is then filtered through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is dried in vacuo
CUSTOM
Type
CUSTOM
Details
reacted further without further purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
NC=1N=C(N(C1)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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